molecular formula C12H17ClN4O2 B2503433 rac-2-chloro-N-[(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidin-3-yl]propanamide CAS No. 2411183-53-2

rac-2-chloro-N-[(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidin-3-yl]propanamide

Cat. No.: B2503433
CAS No.: 2411183-53-2
M. Wt: 284.74
InChI Key: VQGMZMYODAJOGE-XLQYWTITSA-N
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Description

rac-2-chloro-N-[(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidin-3-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and a chlorinated amide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-chloro-N-[(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the construction of the piperidine ring, and the introduction of the chlorinated amide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-2-chloro-N-[(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

rac-2-chloro-N-[(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidin-3-yl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-2-chloro-N-[(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid
  • rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Uniqueness

rac-2-chloro-N-[(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidin-3-yl]propanamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O2/c1-7(13)12(19)15-8-3-4-10(18)16-11(8)9-5-6-14-17(9)2/h5-8,11H,3-4H2,1-2H3,(H,15,19)(H,16,18)/t7?,8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGMZMYODAJOGE-XLQYWTITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(=O)NC1C2=CC=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N[C@@H]1CCC(=O)N[C@H]1C2=CC=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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